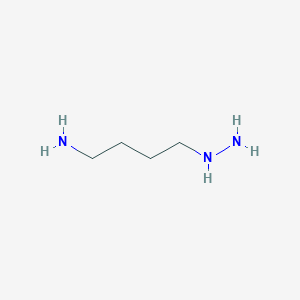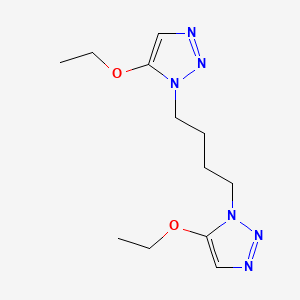
1,1'-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is a synthetic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a butane-1,4-diyl linker and ethoxy groups attached to the triazole rings. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide and alkyne precursors are synthesized separately. The azide precursor can be prepared by reacting an appropriate halide with sodium azide, while the alkyne precursor can be synthesized by deprotonating a terminal alkyne with a strong base.
Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate). The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) may involve scaling up the CuAAC reaction. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The triazole rings can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole rings can undergo cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides, nucleophiles, and bases can be used for substitution reactions. Conditions may include heating and the use of polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed under controlled conditions.
Cycloaddition Reactions: Catalysts such as copper or ruthenium complexes can be used to facilitate cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the triazole rings.
科学的研究の応用
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound can be used as a scaffold for designing new drugs.
Materials Science: The unique structure of this compound makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions with enzymes and receptors.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules and functional materials.
作用機序
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and cellular responses. The specific pathways and targets depend on the biological context and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride
- Benzene, 1,1’-(2-butene-1,4-diyl)bis-
- 1,3-Butadiene, 1,4-diphenyl-, (E,E)-
Uniqueness
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is unique due to its specific structure, which includes a butane-1,4-diyl linker and ethoxy groups on the triazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, which can be leveraged in drug design, materials science, and biological studies.
特性
CAS番号 |
90145-41-8 |
|---|---|
分子式 |
C12H20N6O2 |
分子量 |
280.33 g/mol |
IUPAC名 |
5-ethoxy-1-[4-(5-ethoxytriazol-1-yl)butyl]triazole |
InChI |
InChI=1S/C12H20N6O2/c1-3-19-11-9-13-15-17(11)7-5-6-8-18-12(20-4-2)10-14-16-18/h9-10H,3-8H2,1-2H3 |
InChIキー |
SGLNYNMWBKFUBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=NN1CCCCN2C(=CN=N2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


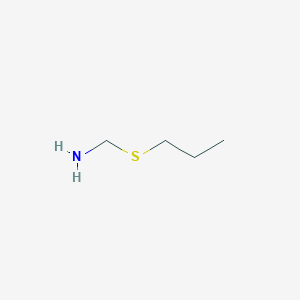
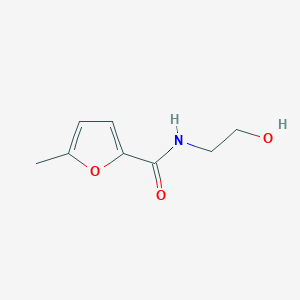

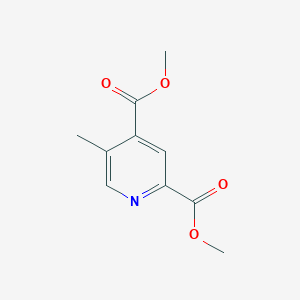
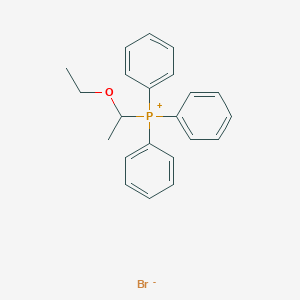
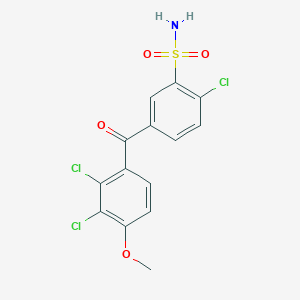
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
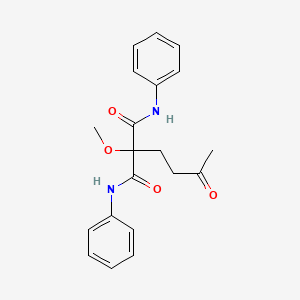
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)


